5-Cyano-2,3-diphenyl-2H-tetrazolium chloride
Overview
Description
5-Cyano-2,3-diphenyl-2H-tetrazolium chloride is a redox-sensitive tetrazolium salt primarily used to detect metabolic activity in microorganisms . This membrane-permeable indicator is readily taken up by living cells and reduced by respiratory activity to produce a red fluorescent, water-insoluble formazan crystal .
Molecular Structure Analysis
The empirical formula of 5-Cyano-2,3-diphenyl-2H-tetrazolium chloride is C16H14ClN5 and its molecular weight is 311.77 . The structure includes a tetrazolium ring, which is a five-membered ring with four nitrogen atoms, and two phenyl groups .Chemical Reactions Analysis
5-Cyano-2,3-diphenyl-2H-tetrazolium chloride is reduced intracellularly in respiring cells to an insoluble, fluorescent precipitate . This reduction is an indication of the respiratory activity of the cells .Physical And Chemical Properties Analysis
5-Cyano-2,3-diphenyl-2H-tetrazolium chloride is a redox-sensitive compound . It is a powder that is stored at temperatures between 2-8°C . When reduced, it forms a red fluorescent, water-insoluble formazan crystal .Safety And Hazards
While specific safety and hazard information for 5-Cyano-2,3-diphenyl-2H-tetrazolium chloride is not provided in the search results, it is generally recommended to avoid prolonged or repeated exposure to tetrazolium salts . If eye or skin contact occurs, it is advised to wash the affected areas with plenty of water for 15 minutes and seek medical advice .
Future Directions
The future directions of research involving 5-Cyano-2,3-diphenyl-2H-tetrazolium chloride could involve its use in various applications such as assessing cell viability, fluorescence imaging, and labeling perspectives . It could also be used in studying the impact of various substances on the metabolic activity of microorganisms .
properties
IUPAC Name |
2,3-diphenyltetrazol-2-ium-5-carbonitrile;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N5.ClH/c15-11-14-16-18(12-7-3-1-4-8-12)19(17-14)13-9-5-2-6-10-13;/h1-10H;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVIDCBUVCOZGQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C#N.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2,3-diphenyl-2H-tetrazolium chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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